2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride
Description
2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride is a bicyclic sulfonate ester characterized by a bicyclo[3.2.1]octane scaffold with oxygen bridges at the 2- and 6-positions. The methanesulfonyl chloride group at the 1-position confers electrophilic reactivity, making it a valuable intermediate in sulfonation reactions and organic synthesis. Its unique bicyclic structure balances ring strain and stability, enabling diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2,6-dioxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO4S/c8-13(9,10)5-7-3-6(11-4-7)1-2-12-7/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVXVFTYKUCMFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CC1OC2)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride typically involves the reaction of 2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Pyridine, triethylamine
Solvents: Anhydrous dichloromethane, tetrahydrofuran
Catalysts: None typically required for substitution reactions
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonate Thioesters: Formed by reaction with thiols
Sulfonic Acid: Formed by hydrolysis
Scientific Research Applications
2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Mechanism of Action
The mechanism of action of 2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, it may react with nucleophilic amino acid residues in proteins, leading to the formation of sulfonamide linkages.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis highlights key structural, synthetic, and functional differences between 2,6-dioxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride and related bicyclic compounds.
Structural Features and Ring Systems
This compound
- Molecular Formula : C₈H₁₁ClO₄S
- Ring System : Bicyclo[3.2.1]octane
- Oxygen Positions : 2,6-bridging oxygen atoms
- Key Substituent : Methanesulfonyl chloride at C1.
- Reactivity : The sulfonyl chloride group acts as a strong electrophile, facilitating nucleophilic substitution or sulfonation reactions .
Compound 7 (2,5-Dioxabicyclo[2.2.1]heptane with α-Pyrone)
- Molecular Formula: Not explicitly provided (polyketide-derived).
- Ring System: Bicyclo[2.2.1]heptane (norbornane analog).
- Oxygen Positions : 2,5-bridging oxygen atoms.
- Key Substituents : α-Pyrone and polyene chain.
- Reactivity: The α-pyrone moiety may undergo ring-opening reactions, while the polyene chain could participate in cycloadditions or oxidation. Structural determination via NOESY NMR confirmed the absence of a C4-C3 oxygen bridge, distinguishing it from larger bicyclo[3.2.1] systems .
2-Chloro-3,8-Dioxabicyclo[3.2.1]octane
- Molecular Formula : C₆H₇ClO₂
- Ring System : Bicyclo[3.2.1]octane.
- Oxygen Positions : 3,8-bridging oxygen atoms (vs. 2,6 in the target compound).
- Key Substituent : Chlorine at C2.
- Reactivity : Synthesized via skeletal rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols using SOCl₂ or Appel conditions. The chlorine substituent enables further functionalization, such as nucleophilic displacement .
Comparative Data Table
Biological Activity
2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride (CAS No. 2344677-54-7) is a sulfonyl chloride compound with significant potential in biological and medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications in drug development and biochemical research.
- Molecular Formula : CHClOS
- Molecular Weight : 226.68 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of 2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
The biological activity of this compound primarily stems from its highly electrophilic sulfonyl chloride group, which can react with nucleophiles such as amino acids in proteins. This reaction can lead to the formation of covalent bonds, modifying the structure and function of biomolecules. The specific targets and pathways depend on the context of the reaction, influencing various biological processes.
Enzyme Inhibition
The compound may also serve as a reversible or irreversible inhibitor for various enzymes due to its ability to form stable covalent bonds with nucleophilic residues in active sites. This characteristic is valuable in drug design, particularly for targeting enzymes involved in disease pathways.
Synthesis of Sulfonamide-based Drugs
The compound is investigated for its application in synthesizing sulfonamide-based drugs, which are used to treat bacterial infections and other diseases . Its ability to modify biomolecules can facilitate the development of novel therapeutics with enhanced efficacy and reduced side effects.
Bioconjugation Techniques
In biochemical research, this compound is employed for bioconjugation techniques, allowing researchers to label proteins or peptides for tracking and functional studies.
Case Studies
While specific case studies focusing solely on this compound are scarce, related research on similar sulfonyl chlorides provides insights into its potential applications:
Safety and Handling
As with many sulfonyl chlorides, this compound poses hazards including skin irritation and respiratory issues upon exposure. Proper laboratory safety protocols should be followed when handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
